3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine
CAS No.:
Cat. No.: VC16210545
Molecular Formula: C9H10IN3
Molecular Weight: 287.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10IN3 |
|---|---|
| Molecular Weight | 287.10 g/mol |
| IUPAC Name | 3-iodo-5-propan-2-yl-2H-pyrazolo[4,3-b]pyridine |
| Standard InChI | InChI=1S/C9H10IN3/c1-5(2)6-3-4-7-8(11-6)9(10)13-12-7/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | HAPHCNFZQGZMDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC2=C(NN=C2C=C1)I |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₉H₁₀IN₃, with a molecular weight of 287.10 g/mol. Its IUPAC name, 3-iodo-5-propan-2-yl-2H-pyrazolo[4,3-b]pyridine, reflects the positions of its substituents and the fused bicyclic system. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| PubChem CID | 124178800 |
| SMILES | CC(C)C1=NC2=C(NN=C2C=C1)I |
| InChI Key | HAPHCNFZQGZMDY-UHFFFAOYSA-N |
The canonical SMILES string illustrates the iodine atom’s placement on the pyrazole ring and the isopropyl group’s attachment to the pyridine moiety.
Structural Significance
The fused pyrazolo[4,3-b]pyridine scaffold confers rigidity to the molecule, enhancing its binding affinity to enzymatic pockets. The iodine atom serves as a heavy halogen, enabling radiolabeling and cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine typically involves multi-step sequences starting from substituted pyrazole or pyridine precursors. A generalized approach includes:
-
Core Formation: Cyclization of 5-isopropylpyridine derivatives with hydrazine hydrate to construct the pyrazole ring.
-
Iodination: Electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) under acidic or neutral conditions .
A patent describing the synthesis of the related compound 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine highlights the use of sodium hypochlorite and tetramethylpiperidine oxide for oxidizing intermediates, though adaptations for the isopropyl-substituted analog would require tailored conditions .
Industrial Considerations
Industrial production prioritizes yield optimization and cost-effectiveness. Key challenges include:
-
Purification: Recrystallization or chromatography to isolate the product from regioisomers.
-
Safety: Avoiding corrosive reagents (e.g., concentrated acids) to minimize equipment degradation .
Structural and Physicochemical Properties
Crystallography and Conformation
X-ray diffraction data for this specific compound remain unpublished, but analogous pyrazolo[4,3-b]pyridines exhibit planar fused rings with substituents adopting equatorial orientations to minimize steric strain. The iodine atom’s van der Waals radius (1.98 Å) introduces steric hindrance, potentially affecting packing in solid-state structures.
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the isopropyl group’s hydrophobicity.
-
Stability: Susceptible to photodehalogenation; storage under inert atmospheres is recommended.
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazolo[4,3-b]pyridines are known to inhibit kinases such as cyclin-dependent kinases (CDKs) and tyrosine kinases. The iodine atom enhances binding to ATP pockets via halogen bonding, while the isopropyl group stabilizes hydrophobic interactions. In silico studies suggest nanomolar affinity for CDK2, though experimental validation is pending.
Anticancer Applications
In vitro cytotoxicity screens using MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal IC₅₀ values of 12–18 µM. Apoptosis induction via caspase-3 activation has been proposed, though exact targets remain uncharacterized.
Research Applications and Future Directions
Drug Discovery
The compound’s versatility as a synthetic intermediate enables rapid diversification. For example:
-
Suzuki Coupling: Introducing aryl groups at the 3-position to enhance target selectivity.
-
Sonogashira Reaction: Incorporating alkynyl moieties for fluorescent labeling.
Challenges and Opportunities
-
Pharmacokinetics: Improving oral bioavailability through prodrug formulations.
-
Toxicology: Assessing hepatotoxicity risks associated with iodine metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume